N,4'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine
Description
N,4'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine is a bicyclic amine featuring a partially saturated pyridine ring (tetrahydro) and an aromatic pyridine ring. The compound bears methyl substituents at the N-position of the tetrahydro ring and the 4'-position of the aromatic ring.
Properties
Molecular Formula |
C12H17N3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N,4-dimethyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C12H17N3/c1-9-7-12(13-2)15-8-10(9)11-5-3-4-6-14-11/h7-8H,3-6H2,1-2H3,(H,13,15) |
InChI Key |
NCHCYCRAGVWEMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C2=NCCCC2)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine typically involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile, followed by cyclization in the presence of copper chloride . This method ensures the formation of the desired bipyridine structure with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N,4’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic reagents such as alkyl halides and amines.
Major Products
The major products formed from these reactions include N-oxides, fully saturated bipyridine derivatives, and various substituted bipyridines.
Scientific Research Applications
N,4’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,4’-Dimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
- 5'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine (CAS 1352499-12-7): This positional isomer differs in the methyl group placement (5' vs. 4'). Supplier data indicate commercial availability, suggesting its utility in research .
- N,4-Dimethylpyridin-3-amine: A simpler monocyclic pyridine derivative with methyl groups at the N and 4-positions. The absence of a tetrahydro ring and bipyridine system reduces conformational flexibility and solubility compared to the target compound .
Substituent Effects and Functional Group Variations
- 6-(3-Aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine (): Incorporates a trifluoromethyl group and dimethylamino substituents. The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability compared to the target compound’s methyl groups. This highlights how substituent choice impacts pharmacokinetic properties .
- 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9): Features a benzodioxin moiety and methoxy group. The dimethylaminomethylphenyl group introduces additional hydrogen-bonding capacity, contrasting with the target compound’s simpler amine functionality .
Data Tables
Table 1: Structural and Commercial Comparison of Selected Analogs
Research Findings and Implications
- Solubility and Conformation : The tetrahydro ring in the target compound likely enhances aqueous solubility compared to fully aromatic analogs like N,4-Dimethylpyridin-3-amine, facilitating bioavailability in drug development .
- Substituent Impact : Methyl groups at the 4'-position may offer steric advantages over 5'-methyl isomers in receptor binding, though experimental validation is needed .
- Pharmacological Potential: Analogous compounds with dimethylamino or trifluoromethyl groups (e.g., ) demonstrate the importance of substituent tuning for target engagement and metabolic stability .
Biological Activity
N,4'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine is an organic compound belonging to the class of amines characterized by a bipyridine structure. Its unique electronic properties and structural features have made it a subject of interest in various biological and chemical research applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Structure and Synthesis
This compound features a tetrahydro configuration with significant implications for its biological activity. The synthesis typically involves multi-step organic reactions such as reductive amination of 3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-one with dimethylamine under catalytic hydrogenation conditions.
Molecular Formula and Weight
- Molecular Formula: CHN
- Molecular Weight: 192.27 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains with promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12.5 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 15 µg/mL |
The compound's mechanism of action involves interaction with bacterial enzymes and disruption of cell wall synthesis .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays demonstrated cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 30 |
| MCF-7 | 25 |
| A549 | 35 |
These findings suggest that the compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in bacterial metabolism.
- Receptor Modulation: It could influence receptor activity related to cell signaling pathways in cancer cells.
These interactions can lead to alterations in biochemical pathways that are crucial for microbial survival and cancer cell growth .
Study 1: Antimicrobial Efficacy
In a study published by MDPI, this compound was evaluated for its antimicrobial properties against a panel of pathogens. The results indicated that the compound exhibited broad-spectrum activity with significant inhibition against Gram-positive and Gram-negative bacteria .
Study 2: Cytotoxicity Against Cancer Cells
Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The study demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers in HeLa and MCF-7 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
